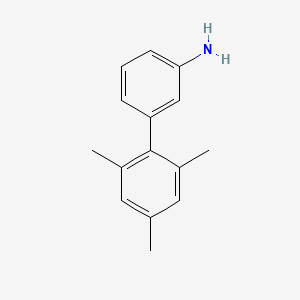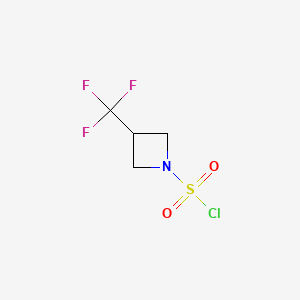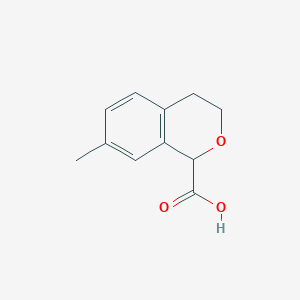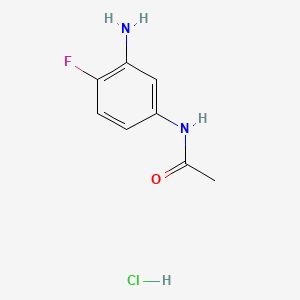
Tert-butyl (2-oxo-2-(o-tolyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methylphenyl)-2-oxoethylamine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or alkylated products.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing unwanted reactions during synthesis . The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-ethylphenyl)carbamate
Uniqueness
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions . This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
ZATUGRHNNRMIPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)



![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)







